molecular formula C4H10ClFN2O2S B2444146 3-Aminopyrrolidine-1-sulfonyl fluoride;hydrochloride CAS No. 2567497-77-0

3-Aminopyrrolidine-1-sulfonyl fluoride;hydrochloride

Cat. No.: B2444146
CAS No.: 2567497-77-0
M. Wt: 204.64
InChI Key: FQJMJELJISJFOL-UHFFFAOYSA-N
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Description

3-Aminopyrrolidine-1-sulfonyl fluoride;hydrochloride is a chemical compound with the molecular formula C4H9FN2O2S·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminopyrrolidine-1-sulfonyl fluoride;hydrochloride typically involves the reaction of 3-aminopyrrolidine with sulfonyl fluoride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or acetonitrile, and a base, such as triethylamine, to facilitate the reaction. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and minimize production costs. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3-Aminopyrrolidine-1-sulfonyl fluoride;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl fluoride group to a sulfonamide group.

    Substitution: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding sulfonamide or sulfonate esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols are used in the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfonamide derivatives.

    Substitution: Sulfonamide or sulfonate ester derivatives.

Scientific Research Applications

3-Aminopyrrolidine-1-sulfonyl fluoride;hydrochloride has several scientific research applications:

    Biology: The compound is used in the study of enzyme inhibition, particularly for enzymes that interact with sulfonyl fluoride groups.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Aminopyrrolidine-1-sulfonyl fluoride;hydrochloride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group can form covalent bonds with the active site of enzymes, leading to their inhibition. This interaction disrupts the normal function of the enzyme, which can be exploited for therapeutic purposes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Aminopyrrolidine-1-sulfonyl chloride
  • 3-Aminopyrrolidine-1-sulfonyl bromide
  • 3-Aminopyrrolidine-1-sulfonyl iodide

Uniqueness

3-Aminopyrrolidine-1-sulfonyl fluoride;hydrochloride is unique due to the presence of the sulfonyl fluoride group, which imparts specific reactivity and stability compared to other sulfonyl halides. The fluoride group is less reactive than chloride, bromide, or iodide, making it more suitable for certain applications where controlled reactivity is desired.

Properties

IUPAC Name

3-aminopyrrolidine-1-sulfonyl fluoride;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9FN2O2S.ClH/c5-10(8,9)7-2-1-4(6)3-7;/h4H,1-3,6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQJMJELJISJFOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)S(=O)(=O)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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